molecular formula C15H24 B1216030 Acoradiene CAS No. 24048-44-0

Acoradiene

Cat. No. B1216030
CAS RN: 24048-44-0
M. Wt: 204.35 g/mol
InChI Key: DVBSKQAFCDJNSL-QLFBSQMISA-N
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Description

Acoradiene is a chemical compound with the formula C15H24 . It is a sesquiterpene, which is a class of terpenes that consists of three isoprene units and have the molecular formula C15H24 .


Synthesis Analysis

The synthesis of Acoradiene has been achieved through various methods. One such method involves the use of ring-closing olefin metathesis . The starting material for the synthesis was a known ketone, which had previously been synthesized .


Molecular Structure Analysis

The molecular structure of Acoradiene is unique as it is the only pheromone with a spirosesquiterpene structure . The IUPAC Standard InChI for Acoradiene is InChI=1S/C15H24/c1-11(2)14-6-5-13(4)15(14)9-7-12(3)8-10-15/h7,13-14H,1,5-6,8-10H2,2-4H3/t13-,14+,15-/m0/s1 .


Physical And Chemical Properties Analysis

Acoradiene has a molecular weight of 204.3511 . Further details about its physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Acoradiene, a spirocyclic sesquiterpene found in vetiver oil, has been the focus of synthetic chemistry research. A novel method for its total synthesis via free radical cyclization was developed, contributing to the understanding of spiro[4.5]decane nucleus construction (Chen & Lin, 1993).
  • The stereoselective synthesis of spirosesquiterpenes, including acoradiene, was achieved through a flexible approach involving an intramolecular thermal ene reaction. This research provided insights into efficient synthetic routes for complex natural products (Oppolzer, Mahalanabis & Bättig, 1977).

Natural Occurrence and Isolation

  • In the foliage of x Cupressocyparis leylandii, a hybrid cypress species, several enantiomers of daucadienes and acoradienes were identified, including (-)-acora-3,7(14)-diene. This discovery highlighted the unique secondary metabolites produced by hybrid species (Cool, 2001).
  • A study on the volatiles of Helichrysum italicum from Croatia identified β-acoradiene as one of the main constituents, showing the influence of environmental conditions on the chemical differentiation of plant volatiles (Ćavar Zeljković, Šolić & Maksimović, 2015).

Potential Biological Activities

  • Acoradiene derivatives, like many natural sesquiterpenes, have been studied for their potential biological activities, such as anti-inflammatory or antimicrobial effects. For example, related studies on Kaempferia parviflora extract explored its potential as an anti-acne agent, demonstrating anti-inflammatory and anti-Propionibacterium acnes activities (Jin & Lee, 2018).
  • Research on Acorus gramineus, which contains related compounds, showed inhibitory effects on neuroinflammation, suggesting potential therapeutic applications for central nervous system disorders (Jiang et al., 2012).

properties

IUPAC Name

(1R,4S,5S)-1,8-dimethyl-4-prop-1-en-2-ylspiro[4.5]dec-8-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-11(2)14-6-5-13(4)15(14)9-7-12(3)8-10-15/h7,13-14H,1,5-6,8-10H2,2-4H3/t13-,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBSKQAFCDJNSL-QLFBSQMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C12CCC(=CC2)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@]12CCC(=CC2)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60946894
Record name 1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60946894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acoradiene

CAS RN

24048-44-0
Record name Acoradiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024048440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60946894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,730
Citations
D Solas, J Wolinsky - The Journal of Organic Chemistry, 1983 - ACS Publications
… Our interest in the previouslyunsynthesized -acoradiene (1) came from a retrosynthetic … to arrive at -acoradiene (1). Herein we describe the successful completion of this stragedy. …
Number of citations: 32 pubs.acs.org
YJ Hong, DJ Tantillo - Journal of the American Chemical Society, 2009 - ACS Publications
Quantum chemical calculations on cyclization mechanisms for several sesquiterpene families proposed to be closely related to each other in a biogenic sense (the bisabolene, …
Number of citations: 128 pubs.acs.org
W Oppolzer, KK Mahalanabis… - Helvetica Chimica Acta, 1977 - Wiley Online Library
The racemic spirosesquiterpenes β‐acorenol (1), β‐acoradiene (2), acorenone‐B (3) and acorenone (4) (Scheme 2) have been synthesized in a simple, flexible and highly …
Number of citations: 62 onlinelibrary.wiley.com
ME Kuehne, RE Damon - The Journal of Organic Chemistry, 1977 - ACS Publications
Selected dienes reacted with ethanethiol, dimethyl disulfide, diphenyl disulfide, and bis (trifluoromethyl) disulfide, with radical initiation by photolysisof diphenyl disulfide or thermolysis …
Number of citations: 57 pubs.acs.org
W Oppolzer, F Zutterman, K Bättig - Helvetica Chimica Acta, 1983 - Wiley Online Library
… We wish to report here in detail the application of this concept to the synthesis of (* )-a-acoradiene (4), recently described in preliminary form [ 1]*) and summarized by the retrosynthetic …
Number of citations: 62 onlinelibrary.wiley.com
S Tebayashi, N Hirai, T Suzuki, S Matsuyama… - Journal of Stored …, 1998 - Elsevier
… group, whereas the isolated acoradiene is in cis position in NOESY and ROESY data. From these facts we propose that the isolated acoradiene has the relative stereochemical structure …
Number of citations: 23 www.sciencedirect.com
Y Yamamoto, T Furuta - The Journal of Organic Chemistry, 1990 - ACS Publications
The reaction of 2, 2-disubstituted 1, 3-cyclohexanediones (1) with dimethyl methylphosphonate anion in thepresence of trimethylsilyl chloride produces 3-sub-stituted 2-cyclohexenones …
Number of citations: 24 pubs.acs.org
S Kurosawa, M Bando, K Mori - European Journal of Organic …, 2001 - Wiley Online Library
(1R,4R,5S)‐(+)‐Acoradiene {1,8‐dimethyl‐4‐(1′‐methylethenyl)spiro[4.5]dec‐7‐ene (1)}, the structure proposed for the aggregation pheromone of the broad‐horned flour beetle (…
T Tashiro, S Kurosawa, K Mori - Bioscience, biotechnology, and …, 2004 - jstage.jst.go.jp
… Synthesis of a stereoisomeric mixture of (1R)-1 Scheme 1 summarizes our synthesis of a stereoisomeric mixture of acoradiene (1R)-1. The starting material was known ketone 3 (a 1:1 …
Number of citations: 29 www.jstage.jst.go.jp
YJ Chen, WY Lin - Tetrahedron, 1993 - Elsevier
Acoradiene 7a, isolated from vetiver oil, is one kind of spirocyclic sesquiterpenes containing the spiro[4.5]decane nucleus. A new synthetic approach towards the total synthesis of (±)-…
Number of citations: 22 www.sciencedirect.com

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